Methyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate
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Overview
Description
Methyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a six-membered ring and a three-membered ring, with an ester functional group attached to the six-membered ring. The presence of the spiro linkage and the ester group imparts distinct chemical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the reaction of 3-methylenecyclobutane-1-carbonitrile with lithium diisopropylamide in an aprotic medium. This reaction leads to the formation of epoxy derivatives, which subsequently undergo isomerization to yield the desired spirocyclic compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with molecular targets through its ester functional group and spirocyclic structure. The ester group can undergo hydrolysis, releasing the active spirocyclic moiety, which can then interact with enzymes or receptors. The spiro linkage provides rigidity to the molecule, enhancing its binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Similar Compounds
1-Oxaspiro[2.5]octane: Another spirocyclic compound with a different ring size.
Spiro[5.5]undecane derivatives: Compounds with larger spirocyclic structures and different functional groups.
Uniqueness
Methyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is unique due to its specific ring size and ester functional group, which confer distinct chemical reactivity and biological activity. Its smaller ring size compared to other spirocyclic compounds allows for different spatial interactions and binding properties, making it a valuable compound in various research applications.
Biological Activity
Methyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is a compound characterized by its unique spirocyclic structure, which has garnered interest for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H16O3, with a molecular weight of 184.24 g/mol. The compound features a spiro-connected oxirane ring, which contributes to its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C10H16O3 |
Molecular Weight | 184.24 g/mol |
CAS Number | 54922-90-6 |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through covalent bonding. The highly reactive oxirane ring can form adducts with nucleophilic sites in proteins and nucleic acids, potentially leading to modulation of enzymatic activities and signaling pathways.
Interaction with Biomolecules
- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds at active sites.
- Receptor Modulation : It can potentially alter receptor activities by binding to receptor sites, affecting downstream signaling.
- Antioxidant Activity : Similar compounds have shown antioxidant properties, suggesting potential protective effects against oxidative stress.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antibacterial activity against certain strains of bacteria.
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation in various biological models.
- Antioxidant Activity : Its structural features suggest possible efficacy as an antioxidant, which could be beneficial in preventing cellular damage.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. The results indicated moderate activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
Study 2: Anti-inflammatory Potential
In a murine model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.
Study 3: Antioxidant Evaluation
The antioxidant capacity was assessed using DPPH radical scavenging assays, where the compound demonstrated a dose-dependent ability to neutralize free radicals, indicating its potential utility in oxidative stress-related conditions.
Properties
Molecular Formula |
C9H14O3 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
methyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-8(2)4-9(5-8)6(12-9)7(10)11-3/h6H,4-5H2,1-3H3 |
InChI Key |
UMJCUNOLHVGFMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(C1)C(O2)C(=O)OC)C |
Origin of Product |
United States |
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